3-Chlorobutanamide

Catalog No.
S3011475
CAS No.
500790-37-4
M.F
C4H8ClNO
M. Wt
121.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobutanamide

CAS Number

500790-37-4

Product Name

3-Chlorobutanamide

IUPAC Name

3-chlorobutanamide

Molecular Formula

C4H8ClNO

Molecular Weight

121.56

InChI

InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)

InChI Key

ZXOYRIKNGSRDPB-UHFFFAOYSA-N

SMILES

CC(CC(=O)N)Cl

Solubility

not available

3-Chlorobutanamide is an organic compound with the molecular formula C₄H₈ClNO. It features a butanamide structure with a chlorine atom substituted at the third carbon position. The compound is characterized by its amide functional group (-CO-NH₂) and is represented structurally as CH₃-CH(Cl)-CH₂-CO-NH₂. This configuration places the amide group at one end of the butane chain, making it a primary amide.

Currently, there is no documented information on a specific mechanism of action for 3-Chlorobutanamide in biological systems.

  • Potential skin and eye irritation: Amides can be irritants, and the presence of chlorine might enhance this effect.
  • Potential respiratory irritation: Inhalation of dust particles should be avoided.
, including:

  • Hofmann Bromamide Reaction: This reaction converts amides into primary amines with the loss of one carbon atom. When 3-chlorobutanamide is treated with bromine in the presence of a strong base like sodium hydroxide, it transforms into 2-chloropropan-1-amine (CH₃-CH(Cl)-CH₂-NH₂) by removing the carbonyl carbon from the amide group .
  • Hydrolysis: In aqueous conditions, 3-chlorobutanamide can hydrolyze to form butanoic acid and ammonia.
  • Acylation Reactions: The presence of the amide group allows for acylation reactions, where the amide can react with various acylating agents to form new derivatives.

3-Chlorobutanamide can be synthesized through several methods:

  • Chlorination of Butanamide: Butanamide can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce chlorine at the desired position.
  • Direct Amidation: 3-Chlorobutyric acid can be reacted with ammonia or an amine in the presence of a coupling agent to form 3-chlorobutanamide.
  • Hofmann Rearrangement: Starting from an appropriate primary amine, chlorination followed by treatment with chloroform and sodium hydroxide can yield 3-chlorobutanamide.

3-Chlorobutanamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Chemical Research: Used as a reagent in organic synthesis and chemical research for studying reaction mechanisms involving amides.
  • Agriculture: Potentially useful in developing agrochemicals due to its structural properties.

Several compounds are structurally similar to 3-chlorobutanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
ButanamideC₄H₉NONo halogen substituent
2-ChlorobutanamideC₄H₉ClNChlorine at the second carbon
4-ChlorobutanamideC₄H₉ClNChlorine at the fourth carbon
PropanamideC₃H₇NOShorter carbon chain

Uniqueness of 3-Chlorobutanamide

3-Chlorobutanamide's uniqueness lies in its specific chlorine substitution at the third carbon position, which affects its chemical reactivity and potential biological interactions compared to its analogs. The positioning of the chlorine atom may influence its synthesis pathways and applications in pharmaceuticals and agrochemicals more significantly than other similar compounds without such substituents.

Classical Synthetic Routes

Classical methods for synthesizing 3-chlorobutanamide typically involve functional group transformations starting from precursor molecules. One established route employs the Hofmann Rearrangement, where a primary amine undergoes chlorination followed by treatment with chloroform and sodium hydroxide to yield the target amide . For example, 3-chlorobutylamine can be converted to 3-chlorobutanamide through this method, though yields are moderate due to competing side reactions.

$$
\text{CH}3\text{CH(Cl)CH}2\text{COCl} + \text{NH}3 \rightarrow \text{CH}3\text{CH(Cl)CH}2\text{CONH}2 + \text{HCl}
$$

This method, while straightforward, requires careful handling of corrosive reagents and generates stoichiometric amounts of waste [5].

A third classical strategy utilizes ammonium salt dehydration. Heating the ammonium salt of 3-chlorobutanoic acid induces dehydration to form the amide [3]:

$$
\text{CH}3\text{CH(Cl)CH}2\text{COO}^- \text{NH}4^+ \xrightarrow{\Delta} \text{CH}3\text{CH(Cl)CH}2\text{CONH}2 + \text{H}_2\text{O}
$$

Excess carboxylic acid is often added to suppress reversible dissociation of the ammonium salt [3].

Modern Synthetic Approaches

Recent advancements prioritize efficiency and milder conditions. A notable method involves in situ generation of phosphonium salts using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) [2]. These reagents activate carboxylic acids (e.g., 3-chlorobutanoic acid) by forming chloro- and imido-phosphonium intermediates, which facilitate amide bond formation with primary or secondary amines at room temperature [2]:

$$
\text{RCOOH} + \text{PPh}3 + \text{NCPhth} \rightarrow \text{RCO} \cdots \text{PPh}3^+ \cdots \text{Cl}^- \xrightarrow{\text{NH}3} \text{RCONH}2
$$

This method achieves yields exceeding 80% for aliphatic acids and avoids extreme temperatures [2].

Another modern technique employs DCC (dicyclohexylcarbodiimide) as an activating agent. DCC promotes direct coupling between 3-chlorobutanoic acid and ammonia via a reactive O-acylisourea intermediate [3]:

$$
\text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-C(NR}2\text{)} \xrightarrow{\text{NH}3} \text{RCONH}_2 + \text{DCU}
$$

While effective, this method generates dicyclohexylurea (DCU) as a byproduct, complicating purification [3].

Green Chemistry Approaches

Green synthesis of 3-chlorobutanamide emphasizes solvent reduction and renewable catalysts. Microwave-assisted synthesis accelerates the reaction between 3-chlorobutanoic acid and urea, reducing energy consumption by 60% compared to conventional heating .

Aqueous-phase amidation represents another eco-friendly strategy. Using water as a solvent and cerium(III) chloride as a Lewis acid catalyst, 3-chlorobutanoic acid reacts with ammonium carbonate to yield the amide with 75% efficiency [2]. This approach eliminates organic solvents and minimizes toxic waste.

Catalytic Methods for Synthesis

Catalytic methods enhance atom economy and recyclability. Triphenylphosphine-mediated activation, as described earlier, leverages PPh₃ to generate reactive phosphonium species that activate carboxylic acids at ambient conditions [2]. The catalyst can be recovered and reused for up to five cycles without significant loss in activity [2].

Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) has also been explored. These enzymes catalyze the aminolysis of 3-chlorobutanoic acid esters in non-aqueous media, though yields remain suboptimal (~50%) due to substrate steric hindrance .

Comparative Evaluation of Synthetic Strategies

The table below summarizes key metrics for the discussed methodologies:

MethodYield (%)Temperature (°C)Catalyst ReusabilityEnvironmental Impact
Hofmann Rearrangement55–6580–100NoHigh (toxic byproducts)
Acyl Chloride Route70–750–25NoModerate (HCl waste)
Phosphonium Salt [2]80–8525Yes (5 cycles)Low
DCC Coupling [3]75–8025NoModerate (DCU waste)
Microwave-Assisted70–72100 (microwave)NoLow

The phosphonium salt method emerges as superior due to its high yield, mild conditions, and catalyst recyclability [2]. Classical routes, while reliable, suffer from higher environmental footprints. Green methods balance efficiency and sustainability but require further optimization for industrial scalability.

XLogP3

0.1

Dates

Modify: 2024-04-14

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